4-Methyl-2-ureido-pentanoic acid

Catalog No.
S1918165
CAS No.
42534-05-4
M.F
C7H14N2O3
M. Wt
174.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyl-2-ureido-pentanoic acid

CAS Number

42534-05-4

Product Name

4-Methyl-2-ureido-pentanoic acid

IUPAC Name

2-(carbamoylamino)-4-methylpentanoic acid

Molecular Formula

C7H14N2O3

Molecular Weight

174.2 g/mol

InChI

InChI=1S/C7H14N2O3/c1-4(2)3-5(6(10)11)9-7(8)12/h4-5H,3H2,1-2H3,(H,10,11)(H3,8,9,12)

InChI Key

JUIBQJHHPDRAGP-UHFFFAOYSA-N

SMILES

CC(C)CC(C(=O)O)NC(=O)N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)N

4-Methyl-2-ureido-pentanoic acid (CAS 42534-05-4), commonly known as racemic N-carbamoylleucine, is a critical ureido carboxylic acid and the direct intermediate in the industrial hydantoinase process for the production of optically pure leucine. With a molecular weight of 174.2 g/mol, it features a pentanoic acid backbone with an isobutyl side chain and an alpha-ureido group. In industrial biocatalysis, it serves as the specific substrate for N-carbamoyl-amino acid amidohydrolases (carbamoylases). Procuring this exact intermediate allows biochemical engineers and synthetic chemists to isolate the rate-limiting carbamoylase step, bypassing the upstream hydantoinase reaction to directly evaluate enzyme kinetics, stereospecificity, and downstream processing parameters[1].

Generic substitution in biocatalytic assays or precursor workflows fails due to structural and kinetic mismatches. Substituting with the upstream precursor, 5-isobutylhydantoin, forces the use of a coupled two-enzyme system (hydantoinase and carbamoylase), which confounds the kinetic analysis of the rate-limiting hydrolysis step. Conversely, substituting with smaller in-class ureido acids, such as N-carbamoyl-alanine or N-carbamoyl-glycine, fails to replicate the steric bulk of the isobutyl side chain. This aliphatic bulk significantly alters binding pocket affinity and turnover rates in amidohydrolases. Consequently, buyers engineering leucine-specific pathways or screening for novel stereoselective carbamoylases must procure 4-Methyl-2-ureido-pentanoic acid to obtain accurate, process-relevant data [1].

Substrate-Specific Kinetic Profiling in L-Carbamoylase Assays

When evaluating the activity of L-carbamoylase from Geobacillus stearothermophilus, substrate specificity is highly dependent on the aliphatic side chain. Assays utilizing the L-enantiomer of 4-Methyl-2-ureido-pentanoic acid demonstrate a relative hydrolysis activity of 55% compared to the baseline substrate N-carbamoyl-DL-alanine (100% relative activity). This measurable drop in turnover highlights the steric impact of the isobutyl group [1].

Evidence DimensionRelative enzymatic hydrolysis activity
Target Compound Data55% relative activity
Comparator Or BaselineN-carbamoyl-DL-alanine (100% relative activity)
Quantified Difference45% reduction in relative activity due to isobutyl steric bulk
ConditionsGeobacillus stearothermophilus L-carbamoylase assay

Buyers optimizing the hydantoinase process for leucine production cannot rely on kinetic models built from smaller ureido acids; they must procure this exact compound to accurately engineer reactor residence times.

Stereospecificity Validation for Novel D-Carbamoylases

The racemic nature of 4-Methyl-2-ureido-pentanoic acid (CAS 42534-05-4) makes it a highly effective substrate for validating the strict stereospecificity of novel amidohydrolases. For example, D-carbamoylase from Pseudomonas exhibits selective cleavage of the D-enantiomer but strictly 0% activity against the L-enantiomer of N-carbamoylleucine [1].

Evidence DimensionEnantioselective cleavage activity
Target Compound Data0% activity on L-enantiomer
Comparator Or BaselineRobust quantitative activity on D-enantiomer
Quantified DifferenceAbsolute (100%) stereoselectivity
ConditionsPseudomonas D-carbamoylase in vitro assay

Procuring the racemic compound provides a built-in negative control for stereospecificity, allowing researchers to confirm that a novel enzyme will yield optically pure leucine without cross-reactivity.

Binding Affinity Variations Due to Isobutyl Steric Bulk

The isobutyl side chain of 4-Methyl-2-ureido-pentanoic acid fundamentally alters its thermodynamic interaction with enzyme binding pockets compared to shorter aliphatic chains. Molecular docking studies with Pseudomonas D-carbamoylase reveal a binding affinity of -3.7 kcal/mol for N-carbamoyl-D-leucine, whereas the smaller N-carbamoyl-D-alanine binds with an affinity of -4.4 kcal/mol[1].

Evidence DimensionMolecular docking binding affinity
Target Compound Data-3.7 kcal/mol
Comparator Or BaselineN-carbamoyl-D-alanine (-4.4 kcal/mol)
Quantified Difference0.7 kcal/mol difference in binding energy
ConditionsIn silico docking with Pseudomonas D-carbamoylase

This thermodynamic variance dictates that structural biologists and computational chemists must use the exact leucine derivative to accurately model ligand-enzyme stabilization during rational enzyme design.

High-Yield Precursor Manufacturability via Direct Carbamoylation

For chemical procurement and downstream synthesis, 4-Methyl-2-ureido-pentanoic acid demonstrates high manufacturability. Direct carbamoylation of leucine with cyanate in an aqueous medium achieves yields of 95-99% under optimized mildly alkaline conditions (pH 7.0-9.0 at 40-50°C). In contrast, acidic conditions (pH 6.7-7.0) result in reduced reaction rates and low selectivity due to amino group protonation [1].

Evidence DimensionSynthetic yield
Target Compound Data95-99% yield
Comparator Or BaselineAcidic conditions (pH 6.7-7.0) yielding poor rates and selectivity
Quantified DifferenceNear-quantitative yield vs suboptimal baseline
ConditionsDirect carbamoylation with cyanate, 40-50°C, pH 7.0-9.0

High-yield manufacturability ensures that buyers using this compound as a precursor for cyclized hydantoins or ureido derivatives can rely on consistent, scalable purity without extensive chromatographic cleanup.

Decoupled Kinetic Assays in the Hydantoinase Process

This compound is the right choice for isolating and measuring the rate-limiting carbamoylase step in leucine production, allowing engineers to bypass the confounding variables of an upstream hydantoinase reaction [1].

Stereoselectivity Screening of Amidohydrolases

The racemic mixture is utilized to validate the absolute enantioselectivity of novel D- or L-carbamoylases engineered for chiral amino acid production, serving as a built-in control for cross-reactivity [2].

Precursor for Chiral Ureido Derivatives

Its high-yield synthetic profile and defined stereocenters make it an ideal starting material for synthesizing complex N-carboxyalkylglycolurils or substituted hydantoins in medicinal chemistry [3].

XLogP3

-0.8

Sequence

L

Dates

Last modified: 08-16-2023

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